molecular formula C17H12N2O3 B2511486 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850188-30-6

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2511486
CAS No.: 850188-30-6
M. Wt: 292.294
InChI Key: IQLKJCXKTKSHBC-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that combines structural elements from pyridine, chromene, and pyrrole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions.

  • Step 1: Synthesis of Chromene Intermediate

      Reagents: Salicylaldehyde, malononitrile, and a base (e.g., piperidine).

      Conditions: Reflux in ethanol.

      Reaction: Knoevenagel condensation followed by cyclization.

  • Step 2: Synthesis of Pyrrole Intermediate

      Reagents: Pyridine-2-carboxaldehyde, an amine (e.g., aniline), and an acid catalyst.

      Conditions: Heating under reflux.

      Reaction: Paal-Knorr synthesis.

  • Step 3: Coupling Reaction

      Reagents: Chromene intermediate, pyrrole intermediate, and a coupling agent (e.g., EDCI).

      Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane).

      Reaction: Formation of the final heterocyclic structure.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, targeting the carbonyl groups.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of pyrrole-2,3-dione derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of new pharmaceuticals due to its bioactive structure.
  • Investigated for its antimicrobial and anticancer properties.

Medicine:

  • Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.

Comparison with Similar Compounds

  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3,9-dione
  • 2-Methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Comparison:

  • Structural Differences: Variations in the position of the pyridine ring and the substitution pattern on the chromene and pyrrole rings.
  • Chemical Reactivity: Differences in reactivity due to the electronic effects of substituents.
  • Biological Activity: Unique biological profiles based on structural differences, leading to varying degrees of efficacy and specificity in biological applications.

2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of structural features, which confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-19-14(11-7-4-5-9-18-11)13-15(20)10-6-2-3-8-12(10)22-16(13)17(19)21/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLKJCXKTKSHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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